molecular formula C7H7ClN4 B13329408 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine

4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine

Katalognummer: B13329408
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: GVIKAYHJWOZGNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with hydrazine derivatives under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

    4-Chloro-3,5-dimethyl-1H-pyrazole: Shares a similar pyrazole structure but lacks the fused pyridazine ring.

    1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a pyrimidine ring instead of pyridazine.

    4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of pyridazine.

Uniqueness: 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H7ClN4

Molekulargewicht

182.61 g/mol

IUPAC-Name

4-chloro-1,5-dimethylpyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-4-6(8)5-3-9-12(2)7(5)11-10-4/h3H,1-2H3

InChI-Schlüssel

GVIKAYHJWOZGNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N=N1)N(N=C2)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.